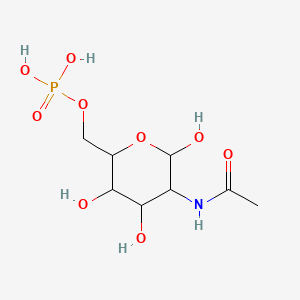
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
概要
説明
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is a complex organic compound that features a phosphate group attached to a sugar derivative
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as silyl ethers to prevent unwanted reactions at the hydroxyl sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
DISODIUM ACETYL GLUCOSAMINE PHOSPHATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetamido group or to convert the phosphate group to a phosphite.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry
In chemistry, DISODIUM ACETYL GLUCOSAMINE PHOSPHATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways .
類似化合物との比較
Similar Compounds
Glucose-6-phosphate: Similar in structure but lacks the acetamido group.
N-Acetylglucosamine-6-phosphate: Similar but with different positioning of functional groups.
Fructose-6-phosphate: Similar sugar backbone but different functional groups.
Uniqueness
The uniqueness of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE lies in its combination of a sugar backbone with both acetamido and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H16NO9P |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16) |
InChIキー |
BRGMHAYQAZFZDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
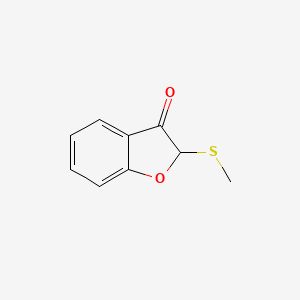
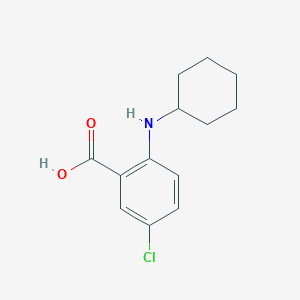
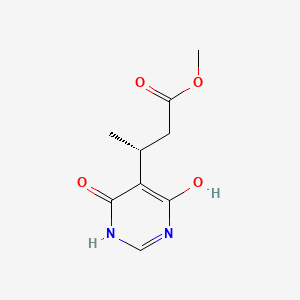
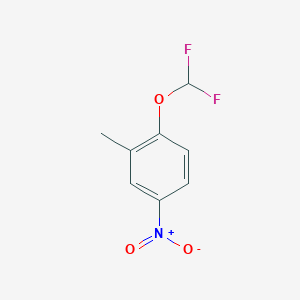
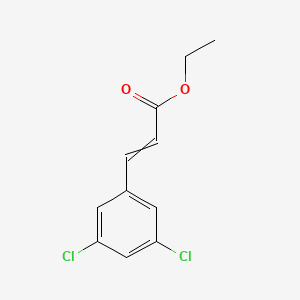
![4-chloro-5-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B8701800.png)
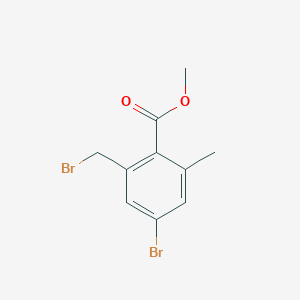
![1-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B8701826.png)
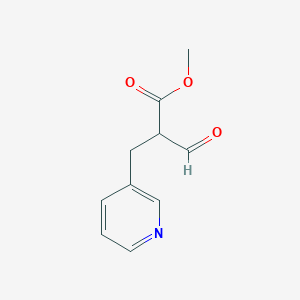
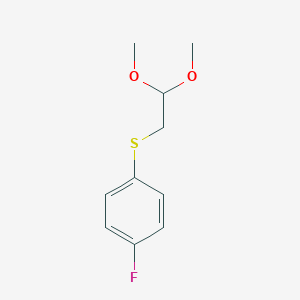
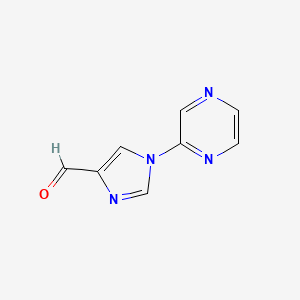
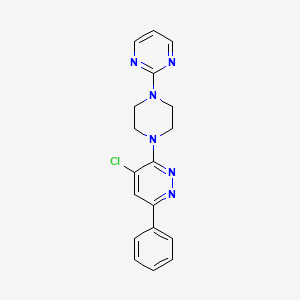
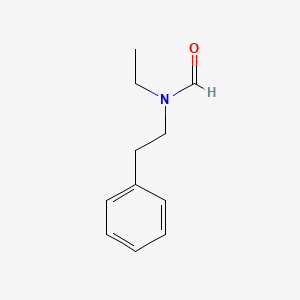
![Methyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8701861.png)
